molecular formula C13H9Cl2N3O2 B2647731 2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione CAS No. 655235-83-9

2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione

Cat. No.: B2647731
CAS No.: 655235-83-9
M. Wt: 310.13
InChI Key: DQBIOLXOUAGOLJ-UHFFFAOYSA-N
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Description

2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione is a heterocyclic compound that features both an isoindole and an imidazole ring. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the dichloroimidazole moiety enhances its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux conditions, using a catalyst such as SiO2-tpy-Nb . This method yields the isoindoline-1,3-dione scaffold with moderate to excellent yields (41–93%).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar condensation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as preparative thin-layer chromatography (TLC) on silica gel may be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the imidazole ring or the isoindole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the dichloroimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, influencing various biological processes. For instance, it may inhibit enzyme activity or disrupt cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione is unique due to the presence of the dichloroimidazole moiety, which enhances its reactivity and biological activity compared to other isoindole derivatives. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-[2-(4,5-dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2/c14-10-11(15)17(7-16-10)5-6-18-12(19)8-3-1-2-4-9(8)13(18)20/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBIOLXOUAGOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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